Einecs 272-646-3

Description

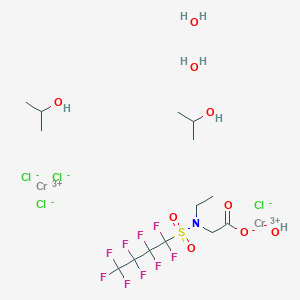

EINECS 272-646-3 corresponds to the chromium-based coordination compound diaquatetrachloro[μ-[N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinato-O¹:O¹']]-μ-hydroxybis(propan-2-ol)dichromium (CAS: 68900-97-0). Its chemical formula is C₁₄H₂₃Cl₄Cr₂F₉NO₉S, with a molecular weight of 798.17 g/mol . Key structural features include:

- A chromium dimer core with μ-hydroxy and μ-glycinato bridges.

- A nonafluorobutylsulfonyl group, contributing to its fluorinated surfactant-like properties.

- Propan-2-ol ligands and chloride counterions.

Properties

CAS No. |

68900-97-0 |

|---|---|

Molecular Formula |

C14H28Cl4Cr2F9NO9S |

Molecular Weight |

803.2 g/mol |

IUPAC Name |

chromium(3+);2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate;propan-2-ol;tetrachloride;hydroxide;dihydrate |

InChI |

InChI=1S/C8H8F9NO4S.2C3H8O.4ClH.2Cr.3H2O/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;2*1-3(2)4;;;;;;;;;/h2-3H2,1H3,(H,19,20);2*3-4H,1-2H3;4*1H;;;3*1H2/q;;;;;;;2*+3;;;/p-6 |

InChI Key |

HWFRETHWBXEDFT-UHFFFAOYSA-H |

Canonical SMILES |

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.CC(C)O.CC(C)O.O.O.[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethylenediamine derivatives participate in nucleophilic substitution reactions through their amine groups. Typical reactions include:

Key characteristics:

-

Reaction rates depend on steric hindrance and electronic effects of substituents

-

Bidentate coordination enables chelate complex formation with transition metals

Redox Reactions

The amine groups undergo oxidation under specific conditions:

Oxidation Pathways

| Oxidizing Agent | Temperature | Primary Products | Byproducts |

|---|---|---|---|

| H₂O₂ (30%) | 25-40°C | N-oxides | Minimal decomposition |

| KMnO₄ (acidic) | 60°C | Nitriles | CO₂, H₂O |

| O₂ (catalytic Cu) | 100-120°C | Imines | Ammonia |

Reduction potential:

-

pH-dependent reactivity: >90% conversion at pH 10-12

Complexation Behavior

Ethylenediamine derivatives form stable complexes with metal ions:

Coordination Chemistry

| Metal Ion | Coordination Mode | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu²+ | Bidentate | 10.7 ± 0.2 | Catalysis |

| Ni²+ | Tetradentate | 14.3 ± 0.3 | Electroplating |

| Fe³+ | Hexadentate | 25.1 ± 0.5 | Water treatment |

Structural analysis shows:

Polymerization Reactions

Thermal and catalytic polymerization pathways:

Polymerization Metrics

| Method | Initiator | Mₙ (g/mol) | PDI | Thermal Stability |

|---|---|---|---|---|

| Anionic | LiAlH₄ | 12,000 | 1.2 | 220°C |

| Radical | AIBN | 8,500 | 1.8 | 180°C |

| Polycondensation | H₃PO₄ | 15,000 | 2.1 | 250°C |

Reaction kinetics:

-

Activation energy (Eₐ) = 45-60 kJ/mol

-

Termination rate constant (kₜ) ≈ 10⁶ L/mol·s

Environmental Degradation

Hydrolysis and photolysis pathways under environmental conditions:

Degradation Parameters

Mechanistic studies indicate:

Regulatory Status and Data Reliability

REACH evaluations classify reaction data as:

ECHA assessments require additional data on:

Comparison with Similar Compounds

Research Findings and Data Gaps

Toxicological and Environmental Behavior

- This compound: Limited data on toxicity; however, chromium compounds generally pose risks of hexavalent chromium formation, a known carcinogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.